Product packaging for Methyl 2,4-dioxopyrrolidine-1-acetate(Cat. No.:CAS No. 85614-53-5)

Methyl 2,4-dioxopyrrolidine-1-acetate

Cat. No.: B15177613
CAS No.: 85614-53-5
M. Wt: 171.15 g/mol
InChI Key: JPAKDWDSBDWWRK-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxopyrrolidine-1-acetate is a useful research compound. Its molecular formula is C7H9NO4 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO4 B15177613 Methyl 2,4-dioxopyrrolidine-1-acetate CAS No. 85614-53-5

Properties

CAS No.

85614-53-5

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

methyl 2-(2,4-dioxopyrrolidin-1-yl)acetate

InChI

InChI=1S/C7H9NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h2-4H2,1H3

InChI Key

JPAKDWDSBDWWRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CC(=O)CC1=O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of Methyl 2,4 Dioxopyrrolidine 1 Acetate

Reactivity Profiles of the Ester and Dioxopyrrolidine Moieties

The molecule's reactivity is governed by the interplay between the methyl acetate (B1210297) side chain and the dioxopyrrolidine core. Each part possesses characteristic sites for chemical attack, which can often be addressed selectively under appropriate reaction conditions.

The methyl acetate group is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.

Hydrolysis: In the presence of water, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2,4-dioxopyrrolidin-1-yl)acetic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base. The kinetics of methyl acetate hydrolysis are well-studied and serve as a model for this compound. The reaction is reversible, and the rate is strongly dependent on temperature and catalyst concentration. researchgate.net

Acid-catalyzed hydrolysis: Proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Base-catalyzed hydrolysis (saponification): Involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by the leaving alcohol.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This equilibrium-driven reaction is typically pushed to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification: Follows a mechanism similar to acid-catalyzed hydrolysis, involving a tetrahedral intermediate. masterorganicchemistry.com

Base-catalyzed transesterification: Occurs via nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com

Specific kinetic data for Methyl 2,4-dioxopyrrolidine-1-acetate is not extensively documented, but the principles derived from studies on simpler esters like methyl acetate are directly applicable. researchgate.net The reaction rates would be influenced by steric hindrance around the ester group and the electronic effects of the dioxopyrrolidine ring.

Table 1: Factors Influencing Hydrolysis and Transesterification of the Methyl Acetate Group
FactorEffect on Reaction RateMechanism of Influence
TemperatureIncreases rateProvides sufficient activation energy for the reaction to proceed. researchgate.net
Catalyst (Acid/Base)Increases rateAcid protonates the carbonyl, increasing electrophilicity. Base provides a stronger nucleophile (OH- or RO-). masterorganicchemistry.com
SolventCan influence ratePolar protic solvents can stabilize transition states. For transesterification, using the reactant alcohol as a solvent drives equilibrium. masterorganicchemistry.com
Steric HindranceDecreases rateBulky groups near the ester can impede the approach of the nucleophile.

The dioxopyrrolidine ring contains multiple reactive sites. The two carbonyl groups significantly influence the ring's electronic properties.

Electrophilic Reactivity: The primary sites for electrophilic attack are the oxygen atoms of the carbonyl groups and, more significantly, the carbon atom at the C-3 position (between the two carbonyls). The protons on this methylene (B1212753) group are acidic due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. Deprotonation with a suitable base generates a nucleophilic enolate that can readily react with various electrophiles.

Nucleophilic Reactivity: The carbonyl carbons (C-2 and C-4) are electrophilic and are primary targets for nucleophilic attack. wikipedia.org This reactivity is characteristic of ketones and amides (lactams). Attack by a nucleophile can lead to the formation of a tetrahedral intermediate. nih.gov Depending on the nucleophile and reaction conditions, this can result in addition products or ring-opening. The nitrogen atom's lone pair is delocalized across both carbonyl groups, significantly reducing its nucleophilicity compared to a simple amine or a standard lactam.

Table 2: Reactivity Profile of the Dioxopyrrolidine Ring
SiteType of ReactivityDescriptionPotential Reactions
C-3 Methylene ProtonsAcidic (leads to Electrophilic Substitution)Electron-withdrawing carbonyls increase proton acidity, allowing for enolate formation.Alkylation, Acylation, Aldol (B89426) condensation
C-2, C-4 Carbonyl CarbonsElectrophilicSusceptible to attack by nucleophiles. wikipedia.orgnih.govAddition of organometallics, Reduction, Ring-opening by strong nucleophiles
C-2, C-4 Carbonyl OxygensNucleophilic/BasicCan be protonated by strong acids or coordinate to Lewis acids.Acid catalysis, Lewis acid complexation
N-1 NitrogenWeakly NucleophilicLone pair is delocalized by resonance with two carbonyl groups, reducing basicity and nucleophilicity.Alkylation under forcing conditions

Strategic Functional Group Transformations on the Dioxopyrrolidine Scaffold

The inherent reactivity of the dioxopyrrolidine structure allows for a variety of strategic modifications to generate novel derivatives.

The electrophilic nature of the carbonyl carbons in the dioxopyrrolidine ring makes them susceptible to attack by various nucleophiles, including amines. The reaction outcome is highly dependent on the strength of the nucleophile and the reaction conditions. Strong nucleophiles can lead to the opening of the pyrrolidine (B122466) ring. For instance, reaction with primary amines or hydrazine (B178648) could cleave one of the amide or ketone bonds, similar to how cyclic anhydrides react with amines to form amides and carboxylic acids. nih.govresearchgate.net Weaker nucleophiles might exist in equilibrium with addition products.

Selective functionalization of the dioxopyrrolidine scaffold can be achieved through alkylation and acylation reactions.

C-Alkylation and C-Acylation: The most common strategy involves the deprotonation of the acidic C-3 methylene group with a base (e.g., sodium hydride, lithium diisopropylamide) to form a nucleophilic enolate. This enolate can then undergo a nucleophilic substitution reaction with an alkyl halide (alkylation) or an acyl halide/anhydride (acylation). rsc.org This approach allows for the introduction of a wide variety of substituents at the C-3 position. The choice of base and solvent can be critical for achieving high yields and preventing side reactions.

N-Alkylation: While the nitrogen atom is not highly nucleophilic, N-alkylation can be achieved under specific conditions, often requiring a strong base and a reactive electrophile. Selective N-alkylation of similar heterocyclic systems, like 2-pyridone, has been demonstrated and provides a potential pathway for modifying the N-1 position. nih.gov

Table 3: Strategic Functional Group Transformations
TransformationReagentsReactive SiteExpected Product
C-3 Alkylation1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X)C-33-Alkyl-2,4-dioxopyrrolidine derivative
C-3 Acylation1. Base (e.g., NaH, LDA) 2. Acyl Halide (RCOCl) or AnhydrideC-33-Acyl-2,4-dioxopyrrolidine derivative rsc.org
Ring OpeningStrong Nucleophiles (e.g., R-NH₂, Hydrazine)C-2 or C-4Linear amide derivatives nih.gov
N-AlkylationStrong Base (e.g., LiH) + Alkyl HalideN-1Quaternary ammonium (B1175870) salt or displacement of acetate group (less likely) nih.gov

Rational Design of this compound Analogues for Research

The chemical reactivity of this compound provides a versatile platform for the rational design of analogues with tailored properties for biological and chemical research. By strategically modifying different parts of the molecule, its physicochemical characteristics, such as polarity, lipophilicity, and hydrogen bonding capacity, can be fine-tuned.

The design of novel analogues often involves a systematic approach to structure-activity relationship (SAR) studies. nih.gov Key strategies include:

Modification of the Ester Side Chain: Hydrolysis of the methyl ester yields a carboxylic acid, introducing a polar, ionizable group. Transesterification can introduce longer or more complex alkyl chains, altering lipophilicity. masterorganicchemistry.com Amidation of the resulting carboxylic acid with various amines can generate a library of amide analogues.

Substitution at the C-3 Position: C-alkylation and C-acylation introduce diverse functional groups onto the dioxopyrrolidine ring. rsc.org This is a powerful method for exploring the spatial and electronic requirements of a biological target.

Alteration of the Pyrrolidine Ring: While more complex, synthetic strategies could involve replacing the N-acetate moiety altogether or building the ring from different starting materials to introduce substituents at other positions, such as C-5.

This systematic derivatization allows researchers to develop templates for novel compounds and to probe molecular interactions with high specificity. nih.govresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 2,4 Dioxopyrrolidine 1 Acetate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental in elucidating the precise structure of Methyl 2,4-dioxopyrrolidine-1-acetate. These methods offer detailed insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide crucial data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl ester protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the two methylene groups within the pyrrolidine (B122466) ring. The chemical shifts (δ) and coupling patterns of these protons would confirm their connectivity. For instance, the singlet for the methyl ester protons would likely appear around 3.7 ppm, while the methylene protons adjacent to the carbonyl group and the nitrogen atom would have characteristic shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include those for the two carbonyl carbons in the pyrrolidine ring, the ester carbonyl carbon, the methyl ester carbon, and the methylene carbons. The chemical shifts of the carbonyl carbons would be expected in the downfield region of the spectrum, typically between 160 and 180 ppm.

¹H NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~3.7s
~4.2s
~2.8t
~3.5t
¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~175C=O (ring)
~170C=O (ester)
~52-OCH₃
~48-NCH₂CO-
~45-COCH₂-
~35-CH₂N-

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns observed in the spectrum would offer structural clues. For example, the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl acetate moiety could result in significant fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula. This is critical for confirming the molecular identity and distinguishing it from isomers. For instance, the MS² spectra of similar compounds have shown characteristic neutral losses of molecules like H₂O, CH₃OH, and C=O, which would be expected for this compound as well.

Mass Spectrometry Data
Technique Observation
MS (EI)Molecular ion peak, fragmentation pattern
HRMSHigh-precision m/z value

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the two amide-like groups in the pyrrolidine ring and the ester group. These would likely appear in the region of 1650-1750 cm⁻¹. Other important peaks would include C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching of the ester group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It would also show the characteristic carbonyl stretching frequencies. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which might provide additional structural details about the pyrrolidine ring.

Vibrational Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode
~1740C=O stretch (ester)
~1680C=O stretch (dione)
2800-3000C-H stretch
~1200C-O stretch (ester)

UV-Visible Spectroscopy for Electronic Structure Probing

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely show absorption bands in the ultraviolet region due to π → π* and n → π* transitions associated with the carbonyl groups. The position of the absorption maximum (λ_max) can be influenced by the solvent used. While not providing detailed structural information on its own, it can be used to confirm the presence of chromophores.

UV-Visible Spectroscopy Data
λ_max (nm) Electronic Transition
~210-230π → π
~280-300n → π

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Polymorphism and Crystal Packing Analysis of Dioxopyrrolidine Structures

The phenomenon of polymorphism, where a compound exists in multiple crystalline forms, is of paramount importance in the pharmaceutical and material sciences. The different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. The study of polymorphism and crystal packing in dioxopyrrolidine structures, such as this compound, is crucial for understanding these properties.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For dioxopyrrolidine derivatives, single-crystal X-ray diffraction studies reveal detailed information about bond lengths, bond angles, and the conformation of the pyrrolidine ring. researchgate.netnih.gov For instance, in related N-arylsuccinimide structures, the dihedral angle between the pyrrolidine ring and any aromatic substituent is a key conformational parameter. researchgate.net

The crystal packing of these molecules is often governed by a network of intermolecular interactions. Hydrogen bonds, van der Waals forces, and π-π stacking interactions are the primary drivers in the formation of the crystal lattice. researchgate.net In the case of this compound, the presence of carbonyl groups and the ester moiety suggests that hydrogen bonding (in the presence of suitable donors) and dipole-dipole interactions would play a significant role in its crystal packing. The analysis of these interactions provides insights into the stability of the crystalline form.

The potential for polymorphism in this compound would be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting crystals by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Each polymorph would have a unique PXRD pattern and thermal profile.

Table 1: Crystallographic Data for a Representative Dioxopyrrolidine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 8.456(3)
c (Å) 12.567(5)
β (°) 109.87(3)
Volume (ų) 1012.3(7)

Note: The data in this table is illustrative for a related dioxopyrrolidine structure and not specific to this compound, for which specific crystallographic data is not publicly available.

Chromatographic and Purity Analysis Methods

Advanced Liquid Chromatography (HPLC, UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the purity assessment and separation of organic compounds. For this compound, reversed-phase HPLC would be the most common approach. In this method, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, with its ester and dione (B5365651) functional groups, will determine its retention time. The purity of a sample can be determined by integrating the peak area of the main component and any impurities.

UPLC, which utilizes smaller stationary phase particles (<2 µm) and higher pressures than HPLC, offers significant advantages in terms of resolution, speed, and sensitivity. A UPLC method for this compound would allow for faster analysis times and better separation of closely related impurities. The development of an HPLC or UPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, column temperature, and detection wavelength (typically in the UV region for the carbonyl chromophores).

Table 2: Illustrative HPLC Method Parameters for a Pyrrolidinedione Analog

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Note: This table provides typical HPLC conditions for a related compound and would need to be optimized for this compound.

Chiral Chromatography for Enantiomeric Excess Determination

If this compound possesses a chiral center, the determination of its enantiomeric excess (ee) is crucial, especially in a pharmaceutical context, as different enantiomers can have vastly different biological activities. Chiral chromatography is the most widely used technique for separating enantiomers.

This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for a wide range of chiral compounds. The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326).

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. However, the use of a CSP is generally preferred as it is a direct method and avoids potential complications from the derivatization reaction. The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of organic compounds. It is often used to monitor the progress of a reaction, to identify compounds in a mixture, and to determine the purity of a substance.

For this compound, a TLC analysis would typically be performed on a silica (B1680970) gel plate. A suitable solvent system (mobile phase) would be chosen to achieve good separation of the compound from any starting materials, byproducts, or impurities. The spots can be visualized under UV light (due to the carbonyl groups) or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Advanced Surface and Compositional Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) and Related Techniques

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

For this compound, XPS can provide valuable information about the elemental composition (carbon, oxygen, and nitrogen) and the chemical environment of each element. The binding energies of the core-level electrons are sensitive to the chemical state of the atom. For example, the C 1s spectrum would show distinct peaks for the carbon atoms in the carbonyl groups, the ester group, and the aliphatic chain. Similarly, the O 1s spectrum would differentiate between the carbonyl oxygens and the ester oxygen. The N 1s spectrum would provide information about the chemical state of the nitrogen atom in the pyrrolidine ring.

This technique is particularly useful for analyzing thin films or surface-modified materials. While not a bulk characterization technique, it provides crucial information about the surface chemistry of the compound, which can be important in applications where surface interactions are critical.

Table 3: Expected Binding Energies in XPS for Functional Groups in this compound

Element Functional Group Approximate Binding Energy (eV)
C 1s C-C, C-H 284.8
C 1s C-N 286.0
C 1s C=O 288.0
C 1s O-C=O 289.0
O 1s C=O 532.0
O 1s C-O-C 533.5

Note: These are approximate binding energies and can vary slightly depending on the specific chemical environment and instrument calibration.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

The morphological features and elemental composition of this compound are crucial for its comprehensive characterization. Scanning Electron Microscopy (SEM) provides high-resolution imaging of the sample's surface topography, while Energy-Dispersive X-ray Spectroscopy (EDS) offers qualitative and semi-quantitative elemental analysis. The combination of these techniques provides a powerful tool for correlating the compound's morphology with its elemental constitution. ebatco.com

Scanning Electron Microscopy (SEM)

SEM analysis of crystalline this compound typically reveals detailed information about its particle size, shape, and surface texture. In a representative analysis, the compound would be mounted on an aluminum stub and sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

The resulting micrographs would be expected to show crystalline structures. The morphology of these crystals can vary depending on the crystallization conditions, but they might exhibit well-defined geometric shapes, such as prismatic or plate-like structures. The high magnification capabilities of SEM would allow for the visualization of surface details, including any steps, defects, or agglomeration of smaller crystallites.

Energy-Dispersive X-ray Spectroscopy (EDS)

Coupled with SEM, EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It relies on the interaction of the electron beam with the sample, which generates characteristic X-rays unique to each element present. oxinst.com The EDS detector measures the energy of these emitted X-rays to identify the elements and their relative abundance. jeolusa.com

For this compound, with a chemical formula of C₇H₉NO₄, the expected elemental composition would consist of Carbon (C), Nitrogen (N), and Oxygen (O). Hydrogen (H) is not detectable by standard EDS analysis. libretexts.org The EDS spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies of C, N, and O.

A point-and-shoot analysis on a specific crystal observed in the SEM would generate an elemental composition profile. The data obtained from such an analysis can be presented in a table format, showing the weight percentage and atomic percentage of each detected element.

Detailed Research Findings

Hypothetical research findings from an SEM-EDS analysis of a purified sample of this compound are presented below. SEM imaging at various magnifications would likely reveal agglomerates of microcrystalline particles with irregular to sub-rounded shapes. At higher magnifications, the surfaces of these particles might appear smooth.

The EDS analysis would confirm the presence of Carbon, Nitrogen, and Oxygen as the primary elemental constituents of the compound. The elemental mapping feature of EDS could be utilized to visualize the uniform distribution of these elements across the surface of the crystalline particles, indicating a homogeneous composition. bruker.com

Below are interactive data tables representing the theoretical and a hypothetical experimental elemental composition of this compound as determined by EDS.

Table 1: Theoretical Elemental Composition of this compound (C₇H₉NO₄)

ElementSymbolAtomic Weight ( g/mol )Moles in CompoundWeight in Compound (g)Weight Percent (%)Atomic Percent (%)
CarbonC12.01784.0754.9035.00
HydrogenH1.0199.095.9445.00
NitrogenN14.01114.019.155.00
OxygenO16.00464.0041.8020.00
Total 171.17 100.00 100.00

Table 2: Hypothetical Experimental EDS Results for this compound

Note: Hydrogen is not detected by EDS.

ElementWeight %Atomic %
Carbon (C)55.2562.83
Nitrogen (N)9.309.08
Oxygen (O)35.4528.09
Total 100.00 100.00

The slight variations between the theoretical and hypothetical experimental data are expected in practice and can be attributed to factors such as surface sensitivity of the technique and the specific instrument's calibration. The absence of any other significant elemental peaks in the EDS spectrum would confirm the purity of the sample.

Theoretical and Computational Investigations of Methyl 2,4 Dioxopyrrolidine 1 Acetate

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these techniques provide a detailed picture of electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For Methyl 2,4-dioxopyrrolidine-1-acetate, DFT calculations can be employed to map out potential energy surfaces for various reactions. This approach is instrumental in identifying the most probable reaction pathways by calculating the energies of reactants, products, and, crucially, the transition states that connect them. For instance, DFT has been successfully used to explore the endo-selectivity mechanism in Diels-Alder reactions by analyzing the hydrogen bonding that drives the process. rsc.org

By applying a functional, such as B3LYP, with an appropriate basis set like 6-311G(d,p), researchers can model reactions such as nucleophilic attack at the carbonyl carbons or reactions involving the ester group. researchgate.net The calculated activation energies for these pathways provide a quantitative measure of their feasibility. Furthermore, DFT can elucidate the electronic effects of the substituent groups on the pyrrolidine (B122466) ring, predicting how they might influence the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate of this compound

ParameterValue
Highest Occupied Molecular Orbital (HOMO) Energy-6.5 eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Global Electrophilicity Index1.8

This table presents hypothetical data to illustrate the output of DFT calculations.

Conformational Landscapes and Energy Minimization of Dioxopyrrolidine Systems

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape. chemistrysteps.com Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. drugdesign.org The pyrrolidine ring, in particular, can adopt various puckered conformations, such as envelope and twist forms. nih.gov

Computational methods, including both molecular mechanics and quantum mechanics, are used to calculate the potential energy of these different conformers. By systematically rotating the rotatable bonds and minimizing the energy at each step, a conformational landscape can be generated. This map reveals the low-energy, and therefore most populated, conformations of the molecule. Understanding these preferred shapes is crucial, as they dictate how the molecule will interact with other molecules, including biological targets.

Molecular Modeling and Docking for Intermolecular Interactions

Molecular modeling techniques provide a powerful means to simulate how a molecule like this compound might interact with biological macromolecules, a key aspect of drug discovery. nih.gov

Prediction of Binding Affinities with Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is widely used to screen for potential drug candidates by estimating the strength of the interaction, often expressed as a binding affinity or docking score. openmedicinalchemistryjournal.com For this compound, potential biological targets could be hypothesized based on the known activities of similar heterocyclic compounds.

The docking process involves placing the ligand in the binding site of the target and evaluating numerous possible conformations and orientations. A scoring function is then used to rank the different poses, with lower scores generally indicating a more favorable interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.2Lys76, Glu91, Leu128
2-7.9Asp145, Phe146
3-7.5Thr77, Val84

This table illustrates hypothetical docking scores and interacting residues.

Computational Insights into Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.com Computational approaches play a vital role in elucidating these relationships by correlating variations in molecular properties with changes in activity. researchgate.net For a series of derivatives based on the this compound scaffold, computational methods can be used to calculate a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties. nih.gov

By analyzing these descriptors in conjunction with experimental activity data, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery. mdpi.com

In Silico Screening and Virtual Library Design based on Dioxopyrrolidine Scaffolds

The vastness of chemical space necessitates the use of computational methods to efficiently explore potential drug candidates. In silico screening, or virtual screening, involves the computational evaluation of large libraries of compounds to identify those with a high probability of being active against a specific biological target. nih.gov

Virtual libraries can be designed around the 2,4-dioxopyrrolidine scaffold of this compound. This involves computationally enumerating a vast number of derivatives by attaching different chemical groups at various positions on the core structure. These virtual libraries can then be screened using techniques like molecular docking or pharmacophore modeling to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. tiogaresearch.comtechniques-ingenieur.fr This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates.

Applications of Methyl 2,4 Dioxopyrrolidine 1 Acetate in Advanced Chemical Research

Role as a Versatile Synthetic Building Block in Organic Synthesis

The chemical reactivity of Methyl 2,4-dioxopyrrolidine-1-acetate makes it a valuable precursor in the synthesis of a wide array of organic molecules. The presence of two carbonyl groups, acidic methylene (B1212753) protons, and a reactive N-acetate moiety allows for a variety of chemical transformations, rendering it a versatile building block for constructing more complex molecular frameworks.

Preparation of Complex Heterocyclic Systems

The 2,4-dioxopyrrolidine core of this compound serves as a potent synthon for the elaboration of intricate heterocyclic systems. The reactivity of this scaffold is analogous to that of succinimides (pyrrolidine-2,5-diones), which are widely employed in the synthesis of diverse heterocyclic structures. acs.org The carbonyl groups can participate in condensation reactions, while the adjacent methylene groups can be functionalized or involved in cyclization processes.

For instance, the dicarbonyl functionality allows for reactions with binucleophiles, such as hydrazine (B178648) and its derivatives, to form fused heterocyclic systems like pyrazolo-pyrrolidines. The general principle of such reactions involves the initial condensation of the nucleophile with one of the carbonyl groups, followed by an intramolecular cyclization.

ReactantProduct ClassReaction Type
Hydrazine DerivativesFused Pyrazolo-pyrrolidinesCondensation-Cyclization
AmidinesFused Pyrimido-pyrrolidinesCondensation-Cyclization
HydroxylamineFused Isoxazolo-pyrrolidinesCondensation-Cyclization

Furthermore, the pyrrolidine (B122466) ring can be a precursor to other ring systems through ring-expansion or ring-rearrangement reactions, offering pathways to piperidines and other larger heterocyclic structures.

Development of Novel Synthetic Methodologies

This compound is a valuable substrate for the development and optimization of new synthetic methods, including multicomponent reactions (MCRs), cycloaddition reactions, and cascade reactions. MCRs, in particular, benefit from substrates with multiple reactive sites, allowing for the rapid assembly of complex molecules in a single step. The 2,4-dioxopyrrolidine moiety can participate in MCRs, for example, by acting as the nucleophilic component after deprotonation. tubitak.gov.tr

The activated methylene protons in the pyrrolidine ring can also engage in various carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions, expanding the synthetic utility of this compound. The N-acetate group can be hydrolyzed or modified to introduce further diversity into the resulting molecules. The development of stereoselective transformations using this scaffold is also an active area of research, aiming to produce enantiomerically pure compounds for applications in medicinal chemistry. nih.gov

Utilization in Chemical Biology for Mechanistic Studies

The structural features of this compound and its derivatives make them suitable for investigating fundamental biological processes at the molecular level. Their ability to interact with biomolecules allows for the elucidation of enzyme mechanisms and the study of molecular recognition events.

Probing Enzyme Kinetics and Inhibitory Mechanisms

Derivatives of pyrrolidinone are known to exhibit inhibitory activity against various enzymes. For instance, N-acetylpyrrolidine derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Kinetic studies with such compounds have revealed mixed-type inhibition, suggesting that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The this compound scaffold can be systematically modified to probe the structure-activity relationships of enzyme inhibitors. The introduction of different substituents on the pyrrolidine ring or modification of the N-acetate group can provide insights into the specific interactions required for potent and selective enzyme inhibition. Such studies are crucial for the rational design of new therapeutic agents.

Enzyme TargetPotential Inhibition MechanismKey Structural Feature
α-GlucosidaseMixed-type InhibitionN-acetylpyrrolidine moiety
α-AmylaseMixed-type InhibitionN-acetylpyrrolidine moiety
ProteasesCovalent or Non-covalent InhibitionDioxopyrrolidine ring
KinasesCompetitive InhibitionPyrrolidine scaffold

Investigation of Molecular Interactions with Biomolecules

The study of how small molecules interact with biological macromolecules is fundamental to understanding their function. Molecular docking studies on N-acyl derivatives of 2-oxopyrrolidin-1-yl-acetamide, which are structurally related to this compound, have predicted their ability to bind to the active sites of GABA-A and AMPA receptors. pharmpharm.ruresearchgate.net These studies suggest that the pyrrolidinone core can form stable complexes with amino acid residues within the binding pockets of these receptors. pharmpharm.ruresearchgate.net

The N-acetate group of this compound can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition. By systematically altering the structure of this compound and observing the effects on binding affinity and specificity, researchers can map the interaction landscape of a particular biomolecule. This information is invaluable for the design of targeted therapies and diagnostic agents.

Development of Advanced Chemical Probes and Reagents

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific target, allowing for its visualization, quantification, or manipulation. The versatile scaffold of this compound makes it an attractive starting point for the development of such probes.

By incorporating reporter groups, such as fluorophores or affinity tags, onto the this compound framework, it is possible to create probes for a variety of applications. For example, a fluorescently labeled derivative could be used to visualize the subcellular localization of a target protein through microscopy. The N-acetate moiety provides a convenient handle for the attachment of such reporter groups via standard bioconjugation techniques.

Furthermore, "clickable" derivatives of this compound can be synthesized by introducing an azide (B81097) or alkyne group. nih.gov These "clickable" probes can then be used in bioorthogonal chemistry to label and study biomolecules in their native environment without interfering with biological processes. nih.gov The development of such advanced reagents based on the this compound scaffold holds significant promise for advancing our understanding of complex biological systems.

Design of Bioconjugation Tools and Crosslinking Reagents

The structural characteristics of this compound provide a foundation for its potential application in the design of bioconjugation tools and crosslinking reagents. These reagents are fundamental in covalently linking biomolecules to other molecules for various purposes, including therapeutic development, diagnostic assays, and mapping protein interactions. korambiotech.comnih.gov The utility of a scaffold in this context depends on its ability to be functionalized with reactive groups that can form stable bonds with specific functional groups found on biomolecules, such as the amine groups on lysine (B10760008) residues or thiol groups on cysteine residues.

While direct application of this compound as a crosslinker is not extensively documented, its molecular framework offers several sites for chemical modification. The methyl ester can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated, for example, into an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used reagents in bioconjugation due to their reactivity with primary amines on proteins, forming stable amide bonds. korambiotech.combroadpharm.com This approach would transform the molecule into an amine-reactive crosslinking tool.

Furthermore, the pyrrolidine ring itself can be functionalized. By introducing a second reactive group at a different position on the ring, a heterobifunctional crosslinker can be created. This allows for sequential conjugation reactions, providing greater control in linking two different molecules. Common reactive groups used in bioconjugation and their corresponding targets are detailed in the table below.

Reactive GroupTarget Functional Group on BiomoleculeResulting Linkage
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH₂)Amide
MaleimideThiol (-SH)Thioether
Alkyne / AzideAzide / AlkyneTriazole (via Click Chemistry)
Aldehyde / KetoneHydrazide / AminooxyHydrazone / Oxime

Exploration as a Scaffold for Ligand Discovery Research

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous biologically active compounds. nih.govresearchgate.netmdpi.com Derivatives of pyrrolidinediones, in particular, have been investigated as inhibitors for various enzymes and receptors. nih.govnih.gov Consequently, this compound serves as a promising core structure for ligand discovery research, where the goal is to synthesize libraries of related compounds to identify new drug leads. nih.gov

The value of a scaffold lies in its ability to be chemically modified at multiple positions, allowing for the systematic exploration of the chemical space around the core structure to achieve optimal interactions with a biological target. This process is central to establishing a structure-activity relationship (SAR), which guides the design of more potent and selective ligands. nih.gov

This compound offers several key positions for diversification:

The Acetate (B1210297) Side Chain: The methyl ester can be readily converted into a wide variety of amides by reacting it with a library of primary or secondary amines. This introduces diverse functional groups that can engage in different types of interactions (e.g., hydrogen bonding, hydrophobic interactions) with a target protein.

The Pyrrolidine Ring: The carbon atoms of the pyrrolidine ring (specifically at the C3 and C5 positions) can be functionalized through various organic reactions. This allows for the introduction of different substituents that can alter the shape, size, and electronic properties of the molecule, influencing its binding affinity and selectivity.

The systematic modification of these positions enables the generation of a focused library of compounds for screening against biological targets.

Position for ModificationType of Chemical DiversityPotential Impact on Ligand Properties
Acetate Side ChainAmide library, various ester groupsModulates hydrogen bonding capacity and polarity
C3 PositionAlkylation, Arylation, SpirocyclizationAlters steric profile and hydrophobic interactions
C5 PositionAlkylation, ArylationIntroduces additional pharmacophoric features

Through this approach, the pyrrolidine-2,4-dione (B1332186) scaffold can be systematically decorated to develop novel ligands with tailored biological activities. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2,4-dioxopyrrolidine-1-acetate with high yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use acid-catalyzed esterification (e.g., H₂SO₄ in methanol under reflux) with stoichiometric adjustments based on precursor reactivity. For example, a similar synthesis for esters involves refluxing 0.01 moles of substrate in methanol with 1 mL conc. H₂SO₄ for 4 hours .
  • Work-Up : Quench with ice water, filter precipitates, and recrystallize from ethanol or methanol. Monitor pH to avoid decomposition.
  • Purity Control : Employ HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) to detect intermediates and byproducts .

Table 1 : Example Reaction Parameters (Hypothetical Data)

CatalystSolventTime (h)Yield (%)Purity (HPLC)
H₂SO₄MeOH47898.5
HClEtOH66595.2

Q. How can spectroscopic methods (NMR, IR) be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on distinguishing carbonyl signals (δ ~170-180 ppm for esters) and pyrrolidine ring protons (δ 2.5-4.0 ppm). Use deuterated solvents (e.g., CDCl₃) and reference TMS.
  • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and lactam carbonyls (~1680 cm⁻¹). Compare with reference spectra for tautomeric forms.
  • Impurity Profiling : Cross-validate with LC-MS to detect low-abundance byproducts (e.g., hydrolyzed acids or dimerization products) .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) under inert atmosphere (N₂ or Ar).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and analyze via HPLC to quantify degradation products .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., tautomeric forms) be resolved for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm tautomeric equilibria.
  • Dynamic HPLC : Use temperature-controlled columns to separate tautomers under kinetic conditions.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

Q. What experimental designs are effective for studying the compound’s reactivity in ring-opening reactions?

  • Methodological Answer :

  • Kinetic Studies : Vary nucleophiles (e.g., amines, alcohols) under controlled pH and temperature. Monitor progress via in-situ FTIR or NMR.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track bond cleavage pathways.
  • Byproduct Analysis : Employ GC-MS to identify minor products (e.g., lactams or rearranged esters) .

Q. How can computational modeling predict the compound’s tautomerism and electronic properties?

  • Methodological Answer :

  • DFT Simulations : Calculate energy barriers for keto-enol tautomerism and electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Molecular Dynamics : Simulate solvent effects (e.g., polar vs. nonpolar) on tautomeric equilibria.
  • Validation : Correlate computed IR/NMR spectra with experimental data to refine models.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Purity Reassessment : Re-crystallize the compound and repeat DSC analysis.
  • Polymorph Screening : Use solvent-drop grinding or slurry methods to identify crystalline forms.
  • Synchrotron XRD : Resolve structural ambiguities affecting thermal properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.